molecular formula C13H16N2O2S B2974955 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 1396859-23-6

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2974955
CAS No.: 1396859-23-6
M. Wt: 264.34
InChI Key: XMZSYYAZHPRHKX-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule incorporates a pyrrolidin-3-one scaffold, a saturated five-membered ring system that is widely utilized by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the ability to efficiently explore pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The compound is furnished with a cyclopropyl substituent and a thiophene-based acetamide side chain, structural features commonly explored to modulate properties like potency, selectivity, and metabolic stability in lead optimization programs. Researchers may investigate this compound as a potential building block for the synthesis of novel bioactive molecules or as a reference standard in screening assays. It is intended for use in laboratory research applications only. Safety Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. References: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Link Springer (2021) .

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(7-11-2-1-5-18-11)14-9-6-13(17)15(8-9)10-3-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSYYAZHPRHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, such as a cyclopropylamine, the pyrrolidinone ring is formed through a cyclization reaction.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, often using a thiophene derivative and a suitable coupling agent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene ring or the acetamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several analogs, differing primarily in substituents on the pyrrolidinone ring or acetamide side chain. Key examples include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Bioactivity (if reported) Reference
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide m-Tolyl group C₁₆H₂₀N₂O₂ 272.34 N/A Not reported
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(phenylamino)acetamide Cyclopenta[b]thiophene, cyano group C₁₉H₁₇N₃OS 343.42 N/A Antiproliferative (MCF7 cells)
N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(thieno[2,3-d]pyrimidinyl)acetamide Thienopyrimidine, chlorophenyl C₁₇H₁₃ClN₄O₂S 380.83 175–177 Antiproliferative (in vitro)
N-(1-(5-(3-methyl-oxadiazolyl)pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide Pyridyl-oxadiazole, pyrrolidinyl C₁₈H₁₉N₅O₂S 369.44 N/A Not reported

Key Observations:

  • Cyclopropane vs.
  • Thiophene vs. Other Heterocycles: Thiophene’s electron-rich nature may improve binding to sulfur-interacting biological targets compared to pyrimidine or oxadiazole-containing analogs .
  • Lactam Core: The 5-oxopyrrolidinone lactam is common in bioactive molecules due to its hydrogen-bonding capacity, contrasting with thiazolidinone or pyrimidinone cores in other compounds .

Physicochemical Properties

  • Melting Points: Thienopyrimidine-containing analogs exhibit higher melting points (175–282°C ), likely due to rigid aromatic systems, whereas the target compound’s melting point remains unreported.
  • Solubility: Thiophene’s lipophilicity may reduce aqueous solubility compared to polar substituents like cyano groups .

Pharmacological Activities

While direct data for the target compound are lacking, related structures provide insights:

  • Antiproliferative Effects: Compounds with thieno[2,3-d]pyrimidine cores (e.g., ) inhibit tyrosine kinase receptors in MCF7 cells, suggesting a mechanism for the target compound if similarly structured .
  • Enzyme Inhibition: Analogous pyrrolidinone derivatives (e.g., ) target ATP-binding sites, implying possible kinase or protease inhibition for the target compound.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, also known by its CAS number 1396859-23-6, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Research indicates that this compound may interact with various biological targets. Notably, it has been suggested that similar compounds target coagulation factor X , which plays a crucial role in the coagulation cascade. This interaction could influence blood clotting processes by affecting the conversion of prothrombin to thrombin.

Pharmacological Effects

The compound's pharmacological effects have been evaluated through various studies:

1. Anticancer Activity

  • Preliminary studies indicate potential anticancer properties, although specific data on this compound's efficacy against cancer cell lines remains limited. Analogous compounds have shown moderate antineoplastic activity against several cancer cell lines, suggesting a need for further exploration in this area .

2. Antimicrobial Properties

  • The biological evaluation of similar thiophene derivatives has revealed promising antimicrobial activities. These findings suggest that this compound may also possess antimicrobial properties worth investigating .

3. Neuroprotective Effects

  • Neuroprotective effects have been observed in related compounds, indicating potential applications in neurodegenerative diseases. The mechanism may involve inhibition of neuronal nitric oxide synthase, which could mitigate neurotoxicity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerModerate activity against cancer cell lines
AntimicrobialPotential antimicrobial properties
NeuroprotectiveInhibition of nitric oxide synthase

Case Study: Anticancer Evaluation

A comparative study evaluated the anticancer efficacy of various thiophene derivatives, including those structurally similar to this compound. The results indicated that some derivatives exhibited significant cytotoxicity against specific cancer cell lines (e.g., TK-10 and HT-29), prompting further investigation into the mechanisms underlying these effects .

Case Study: Antimicrobial Activity

In another study focusing on thiophene derivatives, several compounds demonstrated notable antimicrobial action against common pathogens. The findings suggest that the incorporation of thiophene moieties may enhance the biological activity of related compounds, warranting further exploration of this compound in this context .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide?

  • Methodological Answer : Multi-component reactions (MCRs) are effective for assembling complex heterocyclic acetamides. For example, coupling thiophene-2-acetic acid derivatives with cyclopropane-containing pyrrolidinones via amidation (e.g., using acetic anhydride under reflux, followed by crystallization for purification) achieves moderate yields (40-60%) . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60-80°C), and catalyst selection (e.g., HATU or EDCI for amide bond formation).

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Expect signals for the cyclopropyl group (δ 0.5–1.5 ppm), pyrrolidinone carbonyl (δ 2.8–3.2 ppm), and thiophene protons (δ 6.8–7.4 ppm). The acetamide NH typically appears at δ 8.0–8.5 ppm .
  • IR : Key peaks include C=O stretches (amide I band: ~1650 cm⁻¹; pyrrolidinone ketone: ~1720 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
    • Validation : Compare experimental data with computed spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) to resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost. Include exact exchange (10-25%) to improve thermochemical predictions (e.g., atomization energy errors <3 kcal/mol) .
  • Basis Sets : 6-31G* for geometry optimization; aug-cc-pVTZ for electron density analysis.
  • Applications : Calculate HOMO-LUMO gaps to predict redox behavior, or map electrostatic potentials to identify nucleophilic/electrophilic sites .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC50 vs. subtoxic doses).
  • Data Analysis : Use ANOVA to compare variances between studies. For example, conflicting cytotoxicity results (e.g., IC50 ranging from 10–50 µM) may arise from differences in cell permeability or metabolic stability .
  • Mechanistic Probes : Conduct competitive binding assays (e.g., with HIV-1 RT for NNRTI activity) or isotope effects to validate target engagement .

Q. What strategies improve the binding affinity of this compound to biological targets (e.g., HIV-1 RT)?

  • Methodological Answer :

  • Docking Studies : Use Glide (Schrödinger) to model interactions in the allosteric pocket of HIV-1 RT (PDB: 2RKI). Focus on substituent effects (e.g., thiophene vs. phenyl groups) on π-π stacking and hydrogen bonding .
  • SAR Analysis : Modify the cyclopropane ring (e.g., fluorination) or acetamide linker (e.g., sulfonyl substitution) to enhance hydrophobic interactions.

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